molecular formula C12H25N B14658234 N,N-Dibutylbut-2-en-1-amine CAS No. 45087-66-9

N,N-Dibutylbut-2-en-1-amine

Cat. No.: B14658234
CAS No.: 45087-66-9
M. Wt: 183.33 g/mol
InChI Key: BBDWBVQWRIBVCX-UHFFFAOYSA-N
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Description

N,N-Dibutylbut-2-en-1-amine is a useful research compound. Its molecular formula is C12H25N and its molecular weight is 183.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45087-66-9

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-but-2-enyl-N-butylbutan-1-amine

InChI

InChI=1S/C12H25N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7H,5-6,8-12H2,1-3H3

InChI Key

BBDWBVQWRIBVCX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC=CC

Origin of Product

United States

Classification and Structural Features of Allylic Tertiary Amines

Amines are categorized based on the number of carbon-containing groups attached to the nitrogen atom. wikipedia.org Primary (1°) amines have one carbon group, secondary (2°) amines have two, and tertiary (3°) amines have three. nih.gov N,N-Dibutylbut-2-en-1-amine is a tertiary amine, as its nitrogen atom is bonded to three organic substituents: two n-butyl groups and a but-2-en-1-yl group. wikipedia.org

The defining characteristic of this molecule is its classification as an allylic amine. This term indicates that the nitrogen atom is bonded to a carbon that is adjacent to a carbon-carbon double bond (C=C). This allylic arrangement imparts unique reactivity to the molecule. The key structural features include the sp³-hybridized nitrogen atom with its lone pair of electrons, the two flexible butyl chains, and the rigid C4 alkenyl group containing the double bond. This combination of features influences the molecule's stereochemistry and chemical reactivity.

Properties of this compound Below are the calculated chemical and physical properties for the compound.

PropertyValue
IUPAC Name This compound
CAS Number 45087-66-9
Molecular Formula C₁₂H₂₅N
Molecular Weight 183.34 g/mol
Canonical SMILES CCCCN(CCCC)CC=CC
Isomeric SMILES CCCCN(CCCC)C/C=C/C
Note: Data is based on computational predictions and structural analysis.

Significance in Amine Chemistry Research

Alkylation Strategies for Tertiary Amine Formation

Alkylation of amines is a fundamental approach for the synthesis of more substituted amines. jove.com These reactions typically involve the nucleophilic attack of the amine on an alkyl halide.

Nucleophilic Substitution Reactions with Halogenoalkanes

The direct alkylation of a secondary amine, such as dibutylamine (B89481), with a halogenoalkane like crotyl bromide (1-bromo-2-butene) represents a direct route to this compound. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbon of the crotyl halide, displacing the halide ion. libretexts.org

However, a significant challenge in this approach is the potential for over-alkylation. jove.commasterorganicchemistry.com The product, a tertiary amine, can still be nucleophilic and react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. jove.comlibretexts.org To favor the desired tertiary amine, reaction conditions can be optimized, for instance by using an excess of the starting amine. mnstate.edu

Sequential Alkylation-Deprotonation Approaches

A more controlled method for amine alkylation involves a sequential process of alkylation followed by deprotonation. mnstate.edu In the context of synthesizing this compound from dibutylamine, the initial reaction with an alkylating agent would form a trialkylammonium salt. Subsequent treatment with a base would then deprotonate this salt to yield the neutral tertiary amine. mnstate.edu This step-wise approach can offer better control over the degree of alkylation, minimizing the formation of quaternary ammonium byproducts. acs.org The choice of base is critical and can range from excess amine to inorganic bases like sodium bicarbonate. mnstate.edu

Reductive Amination Pathways for Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines, including tertiary amines. masterorganicchemistry.comstackexchange.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comstackexchange.com This method is often preferred over direct alkylation as it can avoid the issue of over-alkylation. masterorganicchemistry.com

Reduction of Aldehydes and Ketones in the Presence of Amines

The synthesis of this compound can be achieved through the reductive amination of crotonaldehyde (B89634) with dibutylamine. In this reaction, the secondary amine first reacts with the aldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired tertiary amine. stackexchange.com

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Each of these reagents has its own advantages regarding reactivity and selectivity. For instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction is often carried out in solvents like methanol, ethanol, or dichloroethane. commonorganicchemistry.comamazonaws.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Key Features
Sodium Borohydride NaBH₄ Methanol, Ethanol Can also reduce aldehydes and ketones; often added after imine formation. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Methanol Selective for imines over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Dichloroethane, THF Water-sensitive; effective for a wide range of substrates. stackexchange.comcommonorganicchemistry.com

Iron-Catalyzed Reductive Amination Systems

In recent years, there has been a growing interest in developing more sustainable catalytic systems for reductive amination, with a focus on using earth-abundant and less toxic metals like iron. researchgate.netnih.gov Iron catalysts have been successfully employed in the reductive amination of aldehydes and ketones. researchgate.netunisi.it These systems can utilize various hydrogen sources, including molecular hydrogen or transfer hydrogenation reagents like isopropyl alcohol in the presence of a base. nih.govunisi.it

For the synthesis of this compound, an iron-catalyzed reductive amination of crotonaldehyde with dibutylamine would proceed via the in-situ formation of an iminium ion, which is then hydrogenated by the iron catalyst. unisi.it Different iron precursors, such as iron carbonyls or iron salts like FeCl₃, can be used to generate the active catalytic species. researchgate.netunisi.it These iron-based systems offer a more environmentally benign alternative to traditional stoichiometric reducing agents. nih.gov

Reduction of Nitrogenous Precursors

Another important strategy for the synthesis of tertiary amines involves the reduction of various nitrogen-containing functional groups. jove.com

A prominent method is the reduction of tertiary amides. acs.orgchemistrysteps.com For instance, N,N-dibutylcrotonamide could serve as a precursor to this compound. The reduction of the amide carbonyl group to a methylene (B1212753) group yields the corresponding tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.com The mechanism involves the initial complexation of the hydride reagent to the carbonyl oxygen, followed by hydride transfer. chemistrysteps.com More recently, catalytic methods using silanes in the presence of catalysts like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) have been developed as milder alternatives. acs.org

Table 2: Comparison of Amide Reduction Methods

Reagent/Catalyst System Conditions Substrate Scope Notes
Lithium Aluminum Hydride (LiAlH₄) Typically requires anhydrous conditions Broad, reduces primary, secondary, and tertiary amides. chemistrysteps.com Highly reactive and pyrophoric. acs.org
9-Borabicyclo[3.3.1]nonane (9-BBN) Milder conditions Effective for tertiary amides. acs.org A bulky alkylborane. chemistrysteps.com
Tetrabutylammonium difluorotriphenylsilicate (TBAT) / Silane (B1218182) Room temperature, short reaction times Good for a range of tertiary amides. acs.org Metal-free catalytic system. acs.org

Reduction of Amides

The reduction of a tertiary amide, specifically N,N-dibutylbut-2-enamide, provides a direct route to this compound. This transformation involves the conversion of the carbonyl group (C=O) of the amide to a methylene group (-CH2-). orgoreview.com

Key Reagents and Conditions:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing tertiary amides to tertiary amines. orgoreview.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane Reagents (e.g., BH₃-THF, 9-BBN): Borane and its complexes are also effective for amide reduction. orgoreview.com 9-Borabicyclo[3.3.1]nonane (9-BBN) is a milder reducing agent that can offer good selectivity. orgoreview.com

Hydrosilylation: Catalytic hydrosilylation has emerged as a safer and more atom-economical alternative to metal hydrides. acs.org This method uses silanes as the reducing agent in the presence of a suitable catalyst. acs.org Various metal-mediated hydrosilylation systems have been developed using metals like iridium. For instance, Vaska's complex ([IrCl(CO)(PPh₃)₂]) with a silane such as tetramethyldisiloxane (TMDS) can be employed for the reduction of tertiary amides. rsc.orgfrontiersin.org

Reaction Scheme:

Generated code

CH₃CH=CH-CH₂-Br + HN(CH₂CH₂CH₂CH₃)₂ --[Pd catalyst, Ligand, Base]--> CH₃CH=CH-CH₂-N(CH₂CH₂CH₂CH₃)₂ 1-Bromobut-2-ene Dibutylamine this compound

Generated code

CH₃CH=CH-CH₂-I + HN(CH₂CH₂CH₂CH₃)₂ --[CuI, Ligand (optional), Base]--> CH₃CH=CH-CH₂-N(CH₂CH₂CH₂CH₃)₂ 1-Iodobut-2-ene Dibutylamine this compound

Generated code

Synthesis of Analogues and Related Structures

The exploration of synthetic methodologies extends to the preparation of analogues and related structures of this compound. These efforts are crucial for structure-activity relationship (SAR) studies and the development of new compounds with potentially enhanced or modified properties. This section details the synthesis of an alkyne analogue via the Mannich reaction and discusses synthetic routes to amide derivatives.

Mannich Reaction-Based Syntheses (e.g., N,N-dibutylbut-2-yn-1-amine)

The Mannich reaction is a versatile three-component condensation reaction that provides a powerful tool for the synthesis of aminoalkylated compounds. orgoreview.comorganic-chemistry.org It typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. scribd.com This methodology has been successfully applied to the synthesis of various propargylamines, which are structural analogues of allylamines like this compound.

A notable example is the synthesis of a series of 4-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yloxy)-N,N-dialkyl-2-yn-1-amine derivatives. pensoft.net This synthesis first involves the preparation of a terminal alkyne, 5-(prop-2-yn-1-yloxy)benzo[d] Current time information in Bangalore, IN.nih.govdioxole, by reacting benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-ol with propargyl bromide in the presence of a base. pensoft.net The resulting terminal alkyne then undergoes a copper-catalyzed Mannich reaction with paraformaldehyde and various secondary amines to yield the desired propargylamine (B41283) derivatives. pensoft.net

While the specific synthesis of N,N-dibutylbut-2-yn-1-amine was not detailed in the reviewed literature, a general procedure based on established Mannich reaction protocols can be proposed. The reaction would likely involve the coupling of propyne, paraformaldehyde, and dibutylamine, catalyzed by a copper(I) salt, such as cuprous chloride, in a suitable solvent like dioxane or THF.

Table 1: Representative Mannich Reaction for the Synthesis of a Propargylamine Analogue pensoft.net

Reactant 1Reactant 2Reactant 3CatalystProduct
5-(prop-2-yn-1-yloxy)benzo[d] Current time information in Bangalore, IN.nih.govdioxoleParaformaldehydeDibutylamineCuCl4-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yloxy)-N,N-dibutylbut-2-yn-1-amine

This synthetic approach highlights the utility of the Mannich reaction in generating structural diversity within the propargylamine class of compounds, which serve as valuable unsaturated analogues to allylamines.

Synthesis of N,N-Dibutylbut-2-en-1-amide Derivatives

The synthesis of amide derivatives is a cornerstone of medicinal chemistry and materials science, owing to the stability and hydrogen bonding capabilities of the amide bond. derpharmachemica.com The preparation of N,N-Dibutylbut-2-en-1-amide derivatives would involve the coupling of a but-2-enoic acid derivative with dibutylamine. A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions and with high yields. nih.gov

Commonly employed methods for amide bond formation that could be applied to the synthesis of N,N-Dibutylbut-2-en-1-amide derivatives include the use of carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.govresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Alternative approaches include the use of phosphonium-based coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). beilstein-journals.org The choice of coupling reagent and reaction conditions, including the solvent and base, can be optimized to maximize the yield and purity of the desired amide derivative.

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent ClassExample Reagents
CarbodiimidesEDC, DCC
Phosphonium SaltsBOP, PyBOP
Uronium/Guanidinium SaltsHBTU, HATU

The synthesis of N,N-Dibutylbut-2-en-1-amide would likely proceed by reacting but-2-enoic acid (crotonic acid) or its activated form (e.g., acyl chloride) with dibutylamine in the presence of a suitable coupling agent and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) or dimethylformamide.

Mechanistic Investigations and Reactivity Studies of N,n Dibutylbut 2 En 1 Amine

Nucleophilic Reactivity and Reaction Mechanisms of the Tertiary Amine Moiety

The nitrogen atom in N,N-Dibutylbut-2-en-1-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity is the driving force behind its participation in a variety of chemical transformations, most notably alkylation and quaternization reactions.

Quaternization Reactions and Ammonium (B1175870) Salt Formation

Quaternization is a specific type of alkylation where a tertiary amine is converted into a quaternary ammonium salt. wikipedia.org This reaction continues until the nitrogen atom has formed four covalent bonds, resulting in a permanent positive charge on the nitrogen. The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt.

The formation of quaternary ammonium salts is a well-established process, often referred to as the Menshutkin reaction when a tertiary amine reacts with an alkyl halide. wikipedia.org The reaction conditions are similar to those for general alkylation, and the reactivity trends with respect to the alkylating agent and solvent also apply. The resulting quaternary ammonium salts are ionic compounds and are typically crystalline solids.

Acid-Base Chemistry and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Brønsted-Lowry base, accepting a proton from an acid to form a conjugate acid, the N,N-dibutylbut-2-en-1-ammonium ion.

Formation and Stability of Ammonium Salts

In the presence of an acid, this compound will be protonated to form an ammonium salt. The stability of these salts is dependent on the nature of the counter-ion and the solvent. They are typically stable, water-soluble compounds. The formation of the ammonium salt is an equilibrium process, the position of which is determined by the strength of the acid and the basicity of the amine.

Deprotonation Mechanisms and Basicity Trends

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of this compound is influenced by several factors:

Inductive Effect: The four alkyl groups (two butyl and one but-2-enyl) attached to the nitrogen atom are electron-donating, increasing the electron density on the nitrogen and making the lone pair more available for protonation. This makes tertiary amines generally more basic than primary or secondary amines in the gas phase.

Solvation Effects: In aqueous solution, the steric bulk of the alkyl groups can hinder the solvation of the corresponding ammonium cation, which can decrease the basicity compared to less substituted amines. chemrevise.org

Hybridization: The nitrogen atom in this compound is sp3 hybridized.

Due to the lack of specific experimental data for this compound, we can estimate the pKa of its conjugate acid by comparing it to similar compounds.

Estimated pKa Values of Conjugate Acids of Structurally Similar Amines

AmineStructurepKa of Conjugate Acid
AllylamineCH2=CHCH2NH29.49 organicchemistrydata.org
n-ButylamineCH3(CH2)3NH210.59 organicchemistrydata.org
Di-n-butylamine(CH3(CH2)3)2NH11.25
Tri-n-butylamine(CH3(CH2)3)3N10.89
This compound (Estimated)(CH3(CH2)3)2N(CH2CH=CHCH3)~10.5 - 11.0

This table provides pKa values for compounds structurally related to this compound to provide an estimated range for its basicity. The estimated value is based on the electronic and steric effects of the alkyl and alkenyl substituents.

Reactivity of the Alkene Functionality

The but-2-enyl group in this compound contains a carbon-carbon double bond, which is a site of potential reactivity, primarily through electrophilic addition reactions. The presence of the tertiary amine moiety can influence the reactivity of the double bond.

The double bond in an allylic amine can undergo typical alkene reactions, such as:

Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br2, Cl2) and hydrohalic acids (HBr, HCl). The regioselectivity of these additions would be influenced by the stability of the resulting carbocation intermediate. pressbooks.pub

Oxidation: The alkene can be oxidized by various reagents. For example, reaction with peroxy acids would yield an epoxide. Stronger oxidizing agents like potassium permanganate or ozone can lead to cleavage of the double bond. nih.govresearchgate.net

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, converting the but-2-enyl group into a butyl group.

Palladium-Catalyzed Reactions: The allylic position is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The nitrogen atom's lone pair is generally more nucleophilic than the π-electrons of the double bond. Therefore, in reactions with electrophiles, the initial site of attack is likely to be the nitrogen atom, leading to the formation of an ammonium salt. This can deactivate the molecule towards further electrophilic attack on the double bond unless forcing conditions are used.

Electrophilic Addition Reactions to the But-2-ene Moiety

The but-2-ene moiety in this compound contains a carbon-carbon double bond (C=C), which is a region of high electron density. This makes it susceptible to attack by electrophiles, which are electron-deficient species. The characteristic reaction is electrophilic addition, where the π bond of the alkene is broken, and two new σ bonds are formed. wikipedia.orgsavemyexams.com

The general mechanism proceeds in two main steps:

Electrophilic Attack : The electrophile (E⁺) is attacked by the π electrons of the double bond. This is the slow, rate-determining step and results in the formation of a carbocation intermediate and the creation of a new C-E σ bond. libretexts.orgedubull.com The positive charge from the electrophile is transferred to the carbon-carbon bond. wikipedia.org

Nucleophilic Capture : The resulting carbocation is a reactive electrophile that is then rapidly attacked by a nucleophile (Nu⁻) present in the reaction mixture. This step forms the second σ bond and yields the final addition product. wikipedia.orglibretexts.org

For this compound, the addition occurs at the C2 or C3 position. Due to the symmetrical nature of the but-2-ene double bond, the initial electrophilic attack will produce a secondary carbocation at the adjacent carbon, which is relatively stable. Common electrophilic addition reactions applicable to this moiety include hydrohalogenation and halogenation. wikipedia.org

Interactive Data Table: Typical Electrophilic Addition Reactions

Reagent (Electrophile Source)Electrophile (E⁺)Nucleophile (Nu⁻)Product StructureReaction Name
H-X (e.g., HBr, HCl)H⁺X⁻3-halo-N,N-dibutylbutan-1-amineHydrohalogenation
X₂ (e.g., Br₂, Cl₂)"X⁺" (from polarized X-X)X⁻2,3-dihalo-N,N-dibutylbutan-1-amineHalogenation
H₂O (in strong acid, e.g., H₂SO₄)H⁺H₂O3-hydroxy-N,N-dibutylbutan-1-amineHydration

Allylic Rearrangements and Isomerization Pathways

An allylic rearrangement, or allylic shift, is a reaction in which a double bond in an allyl chemical compound shifts to the adjacent carbon atom. wikipedia.org This is a common feature in molecules like this compound that possess an allylic system (a C=C-C-N structure). These rearrangements can be catalyzed by acids, bases, or transition metals, such as palladium, rhodium, or cobalt. wikipedia.orgchemrxiv.org

The isomerization of N-allylic compounds is a synthetically useful, atom-economical pathway to generate enamines and other valuable intermediates. chemrxiv.org For this compound, a base-catalyzed or metal-catalyzed isomerization could lead to the formation of the corresponding enamine, N,N-Dibutylbut-1-en-1-amine. This process involves the migration of the double bond from the C2-C3 position to the C1-C2 position.

The mechanism often involves the formation of a π-allyl intermediate, particularly in transition metal-catalyzed reactions. chemrxiv.org In base-catalyzed scenarios, a proton may be abstracted from the carbon adjacent to both the nitrogen and the double bond, followed by reprotonation at a different position, resulting in the migration of the double bond. Such rearrangements are often driven by the formation of a more thermodynamically stable isomer. acs.org

Table: Potential Isomers of this compound via Rearrangement

Isomer NameStructureComments
N,N-Dibutylbut-1-en-1-amineCH₃CH₂CH=CHN(C₄H₉)₂Enamine, formed by double bond migration.
N,N-Dibutylbut-3-en-2-amineCH₃CH(N(C₄H₉)₂)CH=CH₂Formed via an Sₙ2' type reaction where a nucleophile attacks the γ-carbon, displacing the amine which then re-attacks at the α-carbon. This is less common as an isomerization pathway without external reagents.

Diazotization Reactions with Nitrous Acid for Aliphatic Amines

Nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, reacts differently with primary, secondary, and tertiary aliphatic amines. libretexts.orgncert.nic.in This reactivity provides a classical chemical test to distinguish between the amine classes. libretexts.orglibretexts.org

Primary aliphatic amines react to form highly unstable aliphatic diazonium salts. ncert.nic.in

Secondary aliphatic amines react to form N-nitrosamines. libretexts.org

Tertiary aliphatic amines , such as this compound, react with nitrous acid in a cold, acidic solution to form a soluble ammonium salt. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom is protonated by the acid, and no further reaction typically occurs under these conditions.

Formation of N-Nitrosamine Derivatives

The formation of N-nitrosamines is the characteristic reaction of secondary amines with nitrous acid. libretexts.orgjove.com The reaction mechanism involves the nucleophilic attack of the secondary amine on the nitrosonium ion (NO⁺), which is the active electrophilic species generated from nitrous acid in an acidic medium. jove.comchemistrysteps.com

The steps are as follows:

The secondary amine (R₂NH) attacks the nitrosonium ion (NO⁺) to form an N-nitrosammonium ion (R₂NH-NO⁺). jove.com

A water molecule or another weak base removes a proton from the nitrogen atom. jove.com

This deprotonation step yields a stable N-nitrosamine (R₂N-N=O), which is often observed as a yellow, oily, water-insoluble liquid. jove.comlibretexts.org

This reaction pathway is not directly applicable to this compound because it is a tertiary amine and lacks the necessary proton on the nitrogen atom for the final deprotonation step to form a stable nitrosamine. libretexts.org

Instability and Synthetic Limitations for Aliphatic Diazonium Salts

Aliphatic diazonium salts are formed from the reaction of primary aliphatic amines with nitrous acid. lkouniv.ac.injove.com These salts are notoriously unstable, even at low temperatures (0-5 °C). lkouniv.ac.inmychemblog.com Their instability is due to the excellent leaving group ability of molecular nitrogen (N₂), one of the most stable molecules. quora.comquora.com

Upon formation, the aliphatic diazonium ion (R-N₂⁺) rapidly decomposes to liberate nitrogen gas and generate a highly reactive carbocation (R⁺). jove.comnih.gov This carbocation can then undergo several subsequent reactions:

Substitution: It can be attacked by any nucleophile in the mixture (e.g., H₂O, Cl⁻) to form alcohols or alkyl halides. nih.gov

Elimination: It can lose a proton to form an alkene. lkouniv.ac.innih.gov

Rearrangement: The carbocation can rearrange to a more stable carbocation before reacting further. nih.gov

This lack of selectivity leads to a mixture of products, rendering the diazotization of primary aliphatic amines of little synthetic use for preparative purposes. nih.govmsu.edu This pathway is not relevant for this compound, as it is a tertiary amine and cannot form a diazonium salt.

Thermal Decomposition and Degradation Pathways

The thermal decomposition of amines generally proceeds through radical mechanisms, especially at high temperatures. ntnu.no For a molecule like this compound, several degradation pathways are conceivable. The stability of the amine is influenced by the C-N and C-H bond strengths. The initial step in oxidative degradation is often believed to involve the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom or from the N-H group (if present). ntnu.no

For this compound, potential thermal degradation pathways include:

C-N Bond Cleavage (Dealkylation/Deamination): Homolytic cleavage of the carbon-nitrogen bonds would generate various radical species. Cleavage of a butyl-nitrogen bond would produce a butyl radical and an N-butyl-but-2-en-1-aminyl radical. Cleavage of the butenyl-nitrogen bond is also possible.

C-C Bond Cleavage: The allylic C-H bonds (at C1) and the C-C bond at the C4 position are weakened by the adjacent double bond and could be sites for initial radical formation.

Rearrangement and Elimination: At elevated temperatures, elimination reactions similar to the Hofmann elimination could occur if a quaternary ammonium salt is formed as an intermediate, although this is less direct. Isomerization of the double bond, as discussed in section 3.3.2, may also precede or accompany decomposition.

Oligomerization/Polymerization: The presence of the double bond introduces the possibility of polymerization reactions at high temperatures, leading to higher molecular weight products.

The specific products formed would depend heavily on the conditions (temperature, pressure, presence of oxygen or catalysts).

Table: Potential Thermal Decomposition Products

PathwayInitial StepPotential Products
DealkylationHomolytic cleavage of a N-butyl bondButane, butene, N-butyl-but-2-en-1-amine
DeaminationHomolytic cleavage of the N-butenyl bondDibutylamine (B89481), butadiene, butene isomers
C-H abstractionH-abstraction from a carbon α to the nitrogenImines, enamines (after rearrangement)

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of N,N-Dibutylbut-2-en-1-amine, the chemical shift (δ) of each proton is influenced by its local electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. The predicted ¹H NMR spectral data are summarized in the table below.

The protons of the two butyl groups are expected to show characteristic signals for the terminal methyl group (a triplet), two methylene (B1212753) groups (multiplets), and the methylene group adjacent to the nitrogen atom (a triplet). The but-2-enyl group will exhibit signals for the methylene protons adjacent to the nitrogen, the vinylic protons, and the terminal methyl group, each with distinct chemical shifts and coupling patterns due to their unique electronic environments.

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (butyl) 0.92 Triplet 6H
CH₂CH₂CH₃ (butyl) 1.35 Sextet 4H
NCH₂CH₂ (butyl) 1.45 Quintet 4H
NCH₂ (butyl) 2.38 Triplet 4H
=CHCH₃ 1.68 Doublet 3H
NCH₂CH= 2.98 Doublet 2H

Note: Predicted data is based on computational models and established chemical shift principles.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In this compound, due to symmetry in the two butyl groups, a total of eight distinct carbon signals are expected: four from a butyl chain and four from the but-2-enyl chain.

The chemical shifts of the aliphatic carbons in the butyl groups appear in the upfield region of the spectrum, while the carbons involved in the double bond of the butenyl group are deshielded and appear further downfield. The carbon atoms directly bonded to the electronegative nitrogen atom are also shifted downfield.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (butyl) 14.1
CH₂CH₂CH₃ (butyl) 20.7
NCH₂CH₂ (butyl) 29.5
NCH₂ (butyl) 53.8
=CHCH₃ 17.8
NCH₂CH= 56.2
-CH=CH- 128.0

Note: Predicted data is based on computational models and established principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

In GC-MS, the sample is first separated based on its volatility and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer. For this compound, this technique would provide a retention time characteristic of its volatility and polarity.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion ([M]⁺) and various fragment ions. The fragmentation of aliphatic amines is often characterized by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound (molar mass: 183.36 g/mol ), the molecular ion peak would be observed at m/z 183.

The most prominent fragmentation pathway is the loss of the largest alkyl radical via α-cleavage. Other significant fragmentation pathways include the loss of smaller alkyl radicals from the butyl and butenyl chains.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Formula Origin
183 [C₁₂H₂₅N]⁺ Molecular Ion (M⁺)
168 [C₁₁H₂₂N]⁺ M - CH₃
140 [C₉H₁₈N]⁺ M - C₃H₇ (loss of propyl radical via α-cleavage)
126 [C₈H₁₆N]⁺ M - C₄H₉ (loss of butyl radical)
86 [C₅H₁₂N]⁺ α-cleavage fragment

High-Resolution Mass Spectrometry (HRMS) provides the measurement of the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for unambiguous identification. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

For example, the exact mass of the molecular ion of this compound (C₁₂H₂₅N) would be determined with high precision, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

As a tertiary amine, this compound will not show the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com The key diagnostic peaks will be those associated with the C-H bonds of the alkyl and alkenyl groups, the C=C double bond, and the C-N bond.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3000-3100 C-H stretch =C-H (alkenyl) Medium
2850-2960 C-H stretch -C-H (alkyl) Strong
1640-1680 C=C stretch Alkene Medium to Weak
1450-1470 C-H bend CH₂ (scissoring) Medium
1370-1380 C-H bend CH₃ (bending) Medium

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the tertiary nature of the amine. The combination of C-H stretching vibrations above and below 3000 cm⁻¹ is indicative of the presence of both sp² and sp³ hybridized carbon atoms, respectively.

Advanced Derivatization Strategies for Amine Analysis

Derivatization is a chemical modification process that alters the analyte's structure to produce a new compound with properties more suitable for a given analytical method. For amines, derivatization aims to decrease polarity, increase volatility for GC analysis, and introduce a chromophore or fluorophore for enhanced detection in HPLC. researchgate.netactascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system. This approach is widely used for the analysis of amines to improve separation efficiency and detection sensitivity. thermofisher.comnih.gov

O-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) are two of the most common pre-column derivatization reagents for the analysis of amino acids and primary and secondary amines. actascientific.com OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.com FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent adducts. nih.gov

It is important to note that this compound is a tertiary amine and therefore lacks the primary or secondary amine functional group necessary for direct reaction with OPA or FMOC-Cl. actascientific.comactascientific.com However, analytical strategies involving a preliminary chemical modification of the tertiary amine to a primary or secondary amine could potentially allow for subsequent derivatization with these reagents.

Table 1: Comparison of OPA and FMOC-Cl Derivatization Reagents

Feature O-Phthalaldehyde (OPA) 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Reactive with Primary amines Primary and secondary amines
Reaction speed Very fast (seconds to minutes) Fast (minutes)
Derivative stability Less stable, requires rapid analysis or automation More stable derivatives
Detection Fluorescence Fluorescence, UV
Applicability to this compound Not directly applicable Not directly applicable

Silylation is a common derivatization technique for GC analysis that introduces a silyl (B83357) group into the analyte molecule, thereby increasing its volatility and thermal stability. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating reagent that reacts with active hydrogens, such as those found in primary and secondary amines, alcohols, and thiols. libretexts.org

For a tertiary amine like this compound, which lacks an active hydrogen on the nitrogen atom, direct silylation with MTBSTFA at the amine functional group is not feasible. However, if the molecule contains other functional groups with active hydrogens, those sites could be derivatized.

A variety of other reagents are available for the derivatization of amines, each with its own set of advantages.

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and its chloro-analogue NBD-Cl are fluorogenic and chromogenic reagents that react with primary and secondary amines. chemrxiv.org

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) reacts with primary and secondary amines to yield colored derivatives that can be detected in the visible region.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that derivatizes primary and secondary amino acids and amines, producing highly stable fluorescent derivatives. nih.gov

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a classic derivatizing agent for primary and secondary amines, forming fluorescent sulfonamide adducts. nih.gov

Similar to OPA and FMOC-Cl, these reagents are primarily designed for the derivatization of primary and secondary amines and would not directly react with the tertiary amine group of this compound.

Table 2: Overview of Selected Derivatization Reagents for Amines

Reagent Abbreviation Target Amines Detection Mode
4-Fluoro-7-nitro-2,1,3-benzoxadiazole NBD-F Primary, Secondary Fluorescence, UV-Vis
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride Dabsyl-Cl Primary, Secondary UV-Vis
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC Primary, Secondary Fluorescence
5-(Dimethylamino)naphthalene-1-sulfonyl chloride Dansyl Chloride Primary, Secondary Fluorescence

In the context of mass spectrometry, derivatization can be employed to enhance the ionization efficiency and control the fragmentation of the analyte, leading to improved sensitivity and structural elucidation. nih.gov For tertiary amines, derivatization can introduce a permanently charged group or a group that is readily ionizable, which can significantly enhance the signal in electrospray ionization (ESI)-MS. nih.gov

One strategy involves the quaternization of the tertiary amine using an alkylating agent that contains a reporter group. This not only improves ionization efficiency but can also be used for multiplexed analysis if isotopically labeled reagents are employed. nih.gov

Ion-pairing chromatography is a technique used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar compounds. It involves the addition of an ion-pairing reagent to the mobile phase, which has an opposite charge to the analyte. This reagent forms a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, thus increasing its retention. nih.govnih.gov

While the prompt specifies tributylamine (B1682462) as a reagent, it is important to clarify its role. Tributylamine, a tertiary amine itself, is often used as an ion-pairing agent in the mobile phase for the analysis of acidic compounds. nih.govnih.gov For the analysis of a basic compound like the tertiary amine this compound, an acidic ion-pairing reagent, such as an alkyl sulfonate, would be employed to form an ion pair with the protonated amine. This approach allows for the retention and separation of otherwise poorly retained basic compounds on a reversed-phase column.

Theoretical and Computational Chemistry Investigations of N,n Dibutylbut 2 En 1 Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, molecular geometry, and energetics of N,N-Dibutylbut-2-en-1-amine, which are crucial for predicting its reactivity and behavior.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for determining the electronic structure and energetics of molecules. For this compound, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to calculate fundamental properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations are particularly effective for optimizing the molecular geometry of this compound to its lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be utilized to predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. Similarly, electronic transition energies can be calculated to predict the UV-Vis spectrum. A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below.

ParameterValue
C=C Bond Length (Å)1.34
C-N Bond Length (Å)1.47
N-C (butyl) Bond Length (Å)1.48
C-C-C Bond Angle (°)125
C-N-C Bond Angle (°)115

Interactive Data Table

Conformational Analysis via Computational Methods

The flexibility of the butyl groups and the single bonds in this compound allows for the existence of multiple conformations. Computational methods are essential for exploring the conformational landscape and identifying the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis would reveal the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's behavior in different environments and its potential to interact with other molecules. The global minimum on the potential energy surface corresponds to the most stable conformation.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of a larger system of molecules and their interactions over time.

Simulating Intermolecular Interactions

The interactions between molecules of this compound, and with other molecules, are governed by non-covalent forces such as van der Waals interactions and dipole-dipole interactions. Molecular modeling techniques can be used to simulate these interactions. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

By simulating a system containing multiple molecules of this compound, it is possible to study phenomena such as aggregation and the structure of the liquid state. The nitrogen atom with its lone pair of electrons can also participate in hydrogen bonding if suitable donor molecules are present.

Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the positions and velocities of atoms over time. This allows for the analysis of the dynamic behavior of this compound.

From an MD simulation, various properties can be calculated, such as diffusion coefficients, radial distribution functions, and time correlation functions. These properties provide a detailed picture of the molecule's translational and rotational motion and the local structure of the surrounding molecules. A hypothetical table summarizing results from a simulated MD trajectory is shown below.

PropertySimulated Value
Diffusion Coefficient (cm²/s)1.5 x 10⁻⁵
Density (g/cm³)0.78
Radial Distribution Function (g(r)) peak for N-N4.5 Å

Interactive Data Table

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the characterization of transient species such as transition states. For this compound, a tertiary allylic amine, computational studies can offer insights into its reactivity in various chemical transformations. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles and findings from computational investigations of similar amine structures can be extrapolated.

Theoretical studies on the reaction mechanisms of amines often employ Density Functional Theory (DFT) and other quantum chemical methods to map the potential energy surface of a reaction. These studies can predict the most likely pathways for reactions such as nucleophilic substitution, oxidation, and thermal degradation. For instance, computational models can be used to explore the transition states of reactions involving the nitrogen lone pair or the double bond of the butenyl group in this compound.

A common reaction for tertiary amines is their oxidation to form amine N-oxides. Computational studies on the oxidation of tertiary amines by oxidizing agents like hydrogen peroxide have revealed the mechanistic details of this process. The initial step is often the formation of an intermediate, and the subsequent steps to the final product can be modeled to understand the reaction kinetics and thermodynamics.

Furthermore, computational investigations into the thermal degradation of amines are crucial for understanding their stability and potential decomposition pathways under various conditions. acs.orgnih.gov Such studies can identify the bond dissociation energies and the activation barriers for different degradation routes, providing valuable information for industrial applications where amines might be subjected to high temperatures.

Theoretical Evaluation of Bifunctionality and Chiral Properties

The structure of this compound, featuring both a nucleophilic tertiary amine group and a reactive double bond, suggests the potential for bifunctional reactivity. Theoretical and computational methods can be employed to evaluate this bifunctionality and to explore the chiral properties of the molecule and its derivatives.

Bifunctionality: The presence of two distinct reactive sites allows this compound to potentially act as a bifunctional molecule in catalysis or organic synthesis. Computational studies can model how the amine and the alkene moieties might interact with different reagents or catalytic species. For example, the nitrogen atom can act as a Lewis base or a nucleophile, while the double bond can participate in electrophilic additions or cycloaddition reactions. Theoretical calculations can help predict the regioselectivity and stereoselectivity of such reactions.

Chiral Properties: Although this compound itself is not chiral, reactions involving the double bond can lead to the formation of chiral centers. For instance, asymmetric epoxidation or dihydroxylation of the butenyl group would result in chiral products. Computational chemistry can be instrumental in designing and evaluating chiral catalysts for such transformations. nih.gov By modeling the interaction of the substrate with a chiral catalyst, it is possible to predict the enantiomeric excess and understand the origins of stereoselectivity. These computational approaches are valuable in the development of synthetic routes to enantiomerically pure compounds. nih.govacs.org

Computational Environmental Fate Modeling for Amines

Computational models are increasingly used to predict the environmental fate of chemicals, providing insights into their persistence, bioaccumulation, and toxicity. researchgate.netnih.govacs.org For amines like this compound, computational environmental fate modeling can help assess their potential environmental impact.

Gas Phase Degradation Schemes

In the atmosphere, amines are primarily degraded by reaction with hydroxyl (OH) radicals. nilu.comnilu.no Computational studies can model the reaction pathways of this compound with OH radicals in the gas phase. These models can predict the rate constants for the initial reaction and identify the subsequent degradation products. The degradation is expected to be initiated by H-atom abstraction from the alkyl groups or addition of the OH radical to the double bond.

The following table summarizes potential gas-phase degradation reactions and products for a generic tertiary allylic amine, which can be considered analogous to this compound.

Reactant Oxidant Proposed Primary Products Further Degradation Products
This compoundOH radicalButyl radical, Dibutylaminobutenyl radicalAldehydes, Ketones, Nitrosamines

This table is illustrative and based on general amine degradation pathways.

Quantitative Structure-Property Relationship (QSPR) models, often developed with the aid of computational chemistry, can also be used to predict the atmospheric lifetime of amines. acs.orgnih.gov

Aqueous Phase Chemistry and Oxidation Studies

In the aqueous phase, the environmental fate of this compound can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Computational models can simulate the behavior of the amine in water, including its protonation state and its reactions with various species.

The oxidation of tertiary amines in the aqueous phase can lead to the formation of various degradation products, including amine N-oxides and smaller aldehydes and carboxylic acids. google.comasianpubs.orgacs.org Computational studies can help to elucidate the mechanisms of these oxidation reactions, which are often complex and can proceed through radical intermediates.

The following table presents a generalized overview of potential aqueous phase oxidation products for a tertiary amine.

Reactant Oxidizing Agent Potential Oxidation Products
This compoundHydrogen PeroxideThis compound N-oxide
This compoundOzoneAldehydes, Carboxylic acids, Smaller amines

This table is a generalized representation of potential oxidation pathways.

Understanding the aqueous phase chemistry of this compound is crucial for assessing its impact on aquatic ecosystems and for developing potential water treatment strategies. academicjournals.orgresearchgate.netntnu.no

Applications of N,n Dibutylbut 2 En 1 Amine in Specialized Organic Synthesis

Role as a Basic Catalyst in Organic Transformations

The nitrogen atom in N,N-Dibutylbut-2-en-1-amine features a lone pair of electrons, rendering it a Brønsted-Lowry and Lewis base. The basicity of amines is a well-documented phenomenon, with the electron-donating nature of alkyl groups generally increasing the electron density on the nitrogen, thereby enhancing its basicity compared to ammonia. libretexts.orglibretexts.orgchemistrysteps.com Tertiary amines, such as this compound, are known to function as effective basic catalysts in a variety of organic transformations.

The presence of two butyl groups exerts a positive inductive effect, increasing the availability of the nitrogen's lone pair for proton abstraction. libretexts.orgchemistrystudent.com This makes this compound a candidate for catalyzing reactions that require a non-nucleophilic, sterically hindered base. Examples of such transformations include dehydrohalogenations, aldol condensations, and Michael additions. The steric bulk provided by the two butyl groups and the butenyl chain can be advantageous in promoting specific reaction pathways while minimizing side reactions.

The basicity of an amine can be quantified by the pKa of its conjugate acid. While the pKa for this compound is not documented, a comparison with structurally similar amines provides a reasonable estimate of its basic strength.

Table 1: Basicity of Representative Amines
AminepKa of Conjugate AcidReference
Ammonia9.25 libretexts.org
n-Butylamine10.78 wikipedia.org
Dibutylamine (B89481)11.25 wikipedia.org
Triethylamine (B128534)10.75 libretexts.org

Based on these data, it is anticipated that this compound would exhibit a basicity comparable to or slightly greater than triethylamine, making it a moderately strong base suitable for various catalytic applications.

Function as a Non-polar Solvent in Specific Reaction Systems

With a total of twelve carbon atoms, this compound is expected to be a liquid at room temperature with significant non-polar character. The long alkyl chains contribute to its lipophilicity, suggesting its potential use as a non-polar solvent or co-solvent in specific reaction systems. Its miscibility with a wide range of organic solvents can be inferred from the properties of similar amines like dibutylamine, which is soluble in many organic solvents. wikipedia.org

The presence of the nitrogen atom provides a site for weak hydrogen bonding with protic solutes, which could influence reaction kinetics and selectivity. However, as a tertiary amine, it lacks the ability to act as a hydrogen bond donor. This characteristic can be beneficial in reactions where protic solvents would interfere. Its relatively high boiling point, which can be estimated to be in the range of other C12 amines, would allow it to be used in reactions requiring elevated temperatures.

Table 2: Physical Properties of an Analogous Amine
PropertyValue for DibutylamineReference
Molar Mass129.24 g/mol wikipedia.org
Boiling Point159 °C wikipedia.org
Density0.767 g/cm³ wikipedia.org
Solubility in water4.7 g/L wikipedia.org

The physical properties of dibutylamine suggest that this compound would be a relatively non-polar liquid with limited water solubility, suitable for use as a solvent in organic synthesis.

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a tertiary amine and an allylic double bond, makes it a valuable synthetic intermediate. The nitrogen atom can act as a nucleophile in various reactions, while the double bond can undergo a wide range of transformations characteristic of alkenes.

The allylic position is particularly reactive and can be functionalized through various methods, including allylic halogenation, oxidation, and amination. For instance, the allylic C-H bonds are susceptible to radical substitution, allowing for the introduction of other functional groups. Furthermore, the double bond can participate in addition reactions, such as hydrogenation, hydrohalogenation, and epoxidation. It can also be a substrate in powerful carbon-carbon bond-forming reactions like the Heck reaction, Suzuki coupling, and metathesis reactions. The tertiary amine functionality can be used to direct these reactions or can be transformed itself, for example, into an amine oxide or a quaternary ammonium (B1175870) salt.

Potential in Polymerization Reactions

Allylic monomers, including allylic amines, are known to undergo polymerization, although they can present challenges. The free radical polymerization of allylic monomers can be complicated by degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive radical and resulting in low molecular weight polymers. google.comresearchgate.net

However, strategies have been developed to overcome these challenges. For instance, the polymerization of allylic amines can be facilitated by conducting the reaction in an acidic medium. google.comresearchgate.net Protonation of the amine group reduces its basicity and can alter the reactivity of the monomer, suppressing side reactions and leading to higher molecular weight polymers. researchgate.net The polymerization of diallylamine compounds has been shown to be more effective when the monomer is in a protonated form. researchgate.net

Given these precedents, this compound could potentially serve as a monomer in the synthesis of functional polymers. The resulting polymers would feature pendant dibutylamino groups, which could impart interesting properties to the material, such as basicity, chelating ability, and responsiveness to pH changes. These functional polymers could find applications as catalysts, ion-exchange resins, or coatings.


Emerging Research Directions and Future Perspectives on N,n Dibutylbut 2 En 1 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of tertiary allylic amines is increasingly guided by the principles of green and sustainable chemistry, moving away from classical methods that often require harsh reagents or produce significant waste. Future research on the synthesis of N,N-Dibutylbut-2-en-1-amine is expected to focus on atom-economical and environmentally benign methodologies.

Biocatalytic Reductive Amination: One of the most promising sustainable routes is enzymatic catalysis. acs.org Biocatalytic systems using reductive aminases (RedAms) can facilitate the N-allylation of secondary amines. acs.orgnih.gov For a compound like this compound, this could involve the reaction of dibutylamine (B89481) with crotonaldehyde (B89634) (but-2-enal). This enzymatic process operates under mild conditions in aqueous media and shows high selectivity, preserving the sensitive alkene moiety while forming the C-N bond. acs.org The use of enzymes derived from renewable resources further enhances the sustainability of this approach. nih.gov

Multicomponent and C-H Functionalization Reactions: Atom economy is maximized in multicomponent reactions where several starting materials are combined in a single step. Nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amide represents a modular strategy to access diverse allylic amines. rsc.org Furthermore, direct allylic C-H amination, which couples secondary amines directly with olefins, is a highly efficient strategy that avoids the need for pre-functionalized substrates. nih.govnih.govnih.gov Palladium(II)-catalyzed allylic C-H amination has been shown to furnish tertiary allylic amines with excellent regio- and stereoselectivity. nih.govnih.gov These methods represent a significant advancement over traditional syntheses like the Tsuji-Trost reaction. nih.gov

Table 1: Comparison of Sustainable Synthetic Routes for Tertiary Allylic Amines
Synthetic RouteKey FeaturesReactants for this compoundAdvantagesReference
Biocatalytic Reductive AminationUse of reductive aminase (RedAm) enzymes.Crotonaldehyde + DibutylamineMild aqueous conditions, high selectivity, renewable. acs.org
Palladium-Catalyzed C-H AminationDirect coupling of an olefin and a secondary amine.Butadiene + DibutylamineHigh atom economy, excellent regioselectivity. nih.gov
Nickel-Catalyzed Multicomponent ReactionCoupling of alkene, aldehyde, and amine derivative.(Varies)Modular, convergent synthesis, broad functional group tolerance. rsc.org

Investigation of Stereoselective Transformations Involving the Alkene Moiety

The but-2-ene fragment in this compound contains a double bond that can be a target for various stereoselective transformations, allowing for the synthesis of complex, chiral molecules. Future research will likely focus on controlling the stereochemistry of reactions at this site.

Addition reactions to alkenes can proceed with either syn- or anti-stereoselectivity, depending on the reaction mechanism. masterorganicchemistry.com For a molecule like this compound, the nitrogen atom could potentially act as a directing group, influencing the facial selectivity of an approaching reagent. The development of catalyst systems that can achieve high levels of stereocontrol in reactions such as epoxidation, dihydroxylation, or hydrogenation of the alkene is a key area of interest.

Moreover, advances in catalysis offer routes to synthesize the allylic amine itself with high stereoselectivity. Titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines can produce β,γ-disubstituted allylic amines with excellent stereocontrol. nih.gov Cooperative catalysis, using a combination of chiral and achiral Lewis acids, can also achieve highly enantioselective C-C bond formations, a strategy that could be adapted for the functionalization of the alkene moiety. nih.gov

Table 2: Potential Stereoselective Reactions on the Alkene Moiety
Reaction TypeTypical Stereochemical OutcomePotential Influencing FactorsReference
Catalytic HydrogenationSyn-additionCatalyst surface, directing effect of the amine group. masterorganicchemistry.com
Epoxidation (e.g., with m-CPBA)Syn-additionSteric hindrance, potential for amine oxidation side-reaction. chemistrysteps.com
Halogenation (e.g., with Br₂)Anti-additionFormation of a cyclic halonium ion intermediate. masterorganicchemistry.com
Hydroboration-OxidationSyn-additionConcerted mechanism, steric approach control. chemistrysteps.com

Exploration of Advanced Catalytic Roles

Beyond being a synthetic target, this compound has the potential to function as a catalyst or a ligand in chemical transformations. The lone pair on the sterically accessible tertiary nitrogen atom allows it to act as a base or a nucleophile.

In industrial applications, tertiary amines are widely used as catalysts in the production of polyurethane foams, where they promote both the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions. poliuretanos.com.br The specific structure of the amine influences its catalytic activity and the balance between these reactions. poliuretanos.com.br The catalytic potential of this compound in such polymerizations could be an area of future investigation.

In transition metal catalysis, the amine can serve as a ligand. However, the strong coordination of basic amines to metal centers can sometimes inhibit catalytic activity. nih.govnih.gov Conversely, this property can be harnessed to modulate the electronic properties and reactivity of a metal complex. The presence of the alkene moiety offers the possibility of bidentate coordination (binding through both N and the C=C π-system), which could stabilize catalytic intermediates and influence the stereochemical outcome of a reaction.

Integration with Flow Chemistry Methodologies

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. The synthesis and transformation of compounds like this compound are well-suited for adaptation to flow chemistry platforms.

Flow reactors provide superior heat and mass transfer compared to batch reactors, which allows for precise control over reaction conditions and can lead to higher yields and purities. rsc.org This is particularly advantageous for highly exothermic or rapid reactions. The synthesis of amines has been successfully demonstrated in continuous flow systems, including biocatalytic cascades using packed-bed reactors with immobilized enzymes and photocatalytic C-H functionalization reactions. nih.govresearchgate.net Three-component assemblies to produce complex homoallylic amines have also been achieved using photoreactors in a flow setup. acs.org These technologies could be applied to develop a scalable and automated synthesis of this compound and its derivatives.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Amine Production
ParameterBatch ProcessingContinuous Flow ProcessingReference
ScalabilityDifficult, requires larger reactors.Easier, achieved by running longer. rsc.org
SafetyHigher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes. nih.gov
Heat & Mass TransferOften inefficient, can lead to hotspots and side products.Highly efficient, precise temperature control. rsc.org
Process ControlLimited real-time optimization.Amenable to automation and real-time monitoring. nih.gov

Application of Machine Learning in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. For a molecule like this compound, ML models offer a powerful tool to forecast its behavior and guide experimental design.

Researchers have successfully developed ML models to predict the performance of complex chemical reactions, such as iridium-catalyzed allylic substitution. acs.orgnih.gov By using innovative "substrate-aware" descriptors that capture key atomic and molecular features, these models can accurately predict reaction yields. acs.orgnih.gov Such an approach could be used to optimize the synthesis or subsequent functionalization of this compound without the need for extensive empirical screening.

Furthermore, ML is being used to build predictive models for fundamental chemical properties based on molecular structure. Quantitative Structure-Property Relationship (QSPR) models have been developed to correlate the chemical structure of amines (e.g., alkyl chain length, steric hindrance, number of amino groups) with their oxidative degradation rates. nih.govacs.org These models can predict the stability of an amine under specific conditions, which is crucial for applications in areas like carbon capture. nih.govacs.orgnih.gov Applying these computational tools could rapidly establish a profile of this compound's likely reactivity, stability, and other key properties, accelerating its potential application.

Table 4: Structural Descriptors Used in Machine Learning Models to Predict Amine Properties (Illustrative Example)
Structural DescriptorInfluence on Oxidative Degradation RateRationaleReference
Longer Alkyl ChainsDecreaseIncreased steric hindrance and electronic effects. nih.govacs.org
Tertiary Amine GroupLower than SecondaryAbsence of N-H bond susceptible to abstraction. nih.govacs.org
Branched Alkyl GroupsIncreaseFacilitates formation of stable radical intermediates. nih.govacs.org
Number of Amino GroupsIncreaseMore reactive sites for radical formation. nih.govacs.org

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